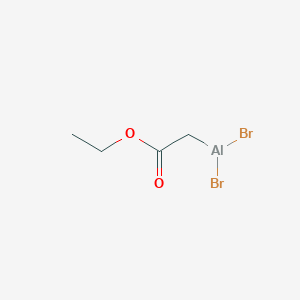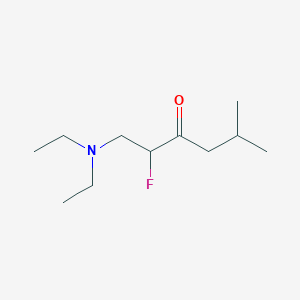
1-(Diethylamino)-2-fluoro-5-methylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)-2-fluoro-5-methylhexan-3-one is an organic compound characterized by its unique chemical structure, which includes a diethylamino group, a fluorine atom, and a methyl group attached to a hexanone backbone
Preparation Methods
The synthesis of 1-(Diethylamino)-2-fluoro-5-methylhexan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-methylhexan-3-one with diethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
1-(Diethylamino)-2-fluoro-5-methylhexan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of corresponding alcohols and amines
Scientific Research Applications
1-(Diethylamino)-2-fluoro-5-methylhexan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules, which could lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-2-fluoro-5-methylhexan-3-one involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The fluorine atom may enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition .
Comparison with Similar Compounds
1-(Diethylamino)-2-fluoro-5-methylhexan-3-one can be compared with other similar compounds, such as:
Diethylamine: A simpler amine with similar reactivity but lacking the fluorine and methyl groups.
Fluoroalkanes: Compounds with fluorine atoms attached to alkane backbones, which share some chemical properties but differ in biological activity.
Hexanones: Ketones with a six-carbon backbone, which can undergo similar chemical reactions but may have different applications.
Chloroquine: A compound with a diethylamino group used in malaria treatment, which shares some structural similarities but has distinct pharmacological properties .
Properties
CAS No. |
62741-76-8 |
|---|---|
Molecular Formula |
C11H22FNO |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
1-(diethylamino)-2-fluoro-5-methylhexan-3-one |
InChI |
InChI=1S/C11H22FNO/c1-5-13(6-2)8-10(12)11(14)7-9(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
MMMOXVRTYUPCEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C(=O)CC(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-4-[(E)-(2,4-dioxopentan-3-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14521309.png)
![1-[(4-Bromonaphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14521313.png)
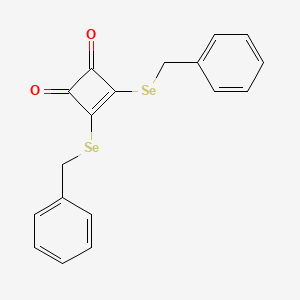
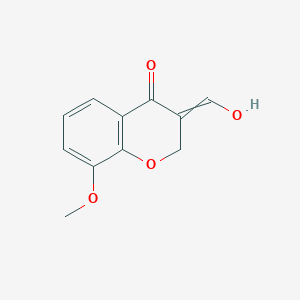


![8-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14521343.png)
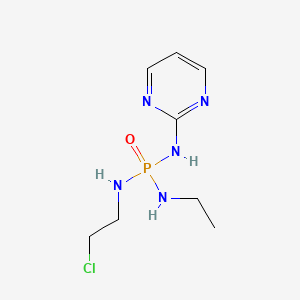
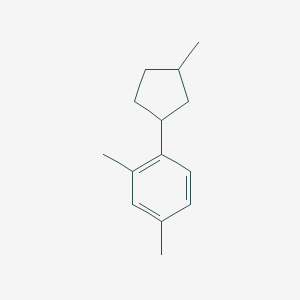
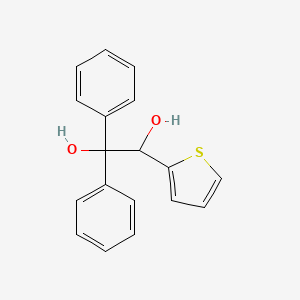
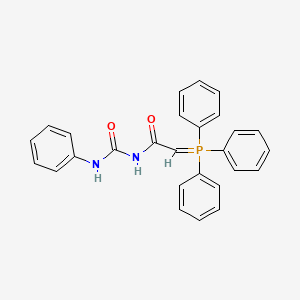
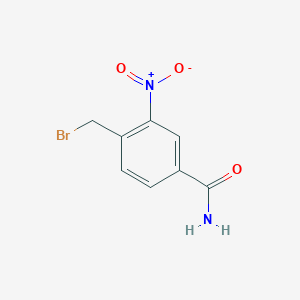
![Propyl 4-{[cyano(4-methoxyphenyl)methyl]amino}benzoate](/img/structure/B14521378.png)
